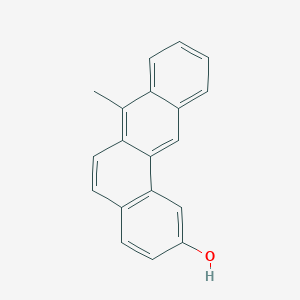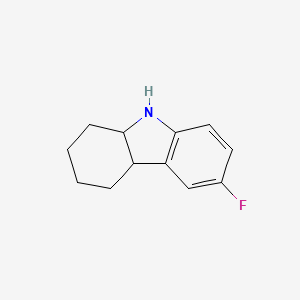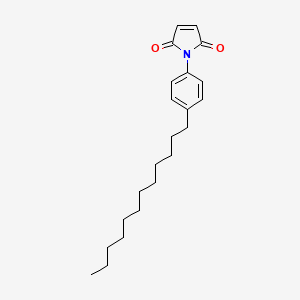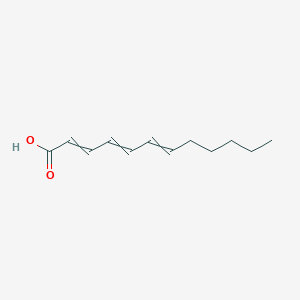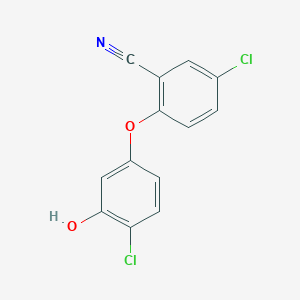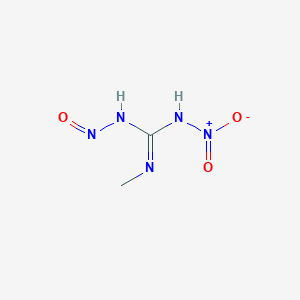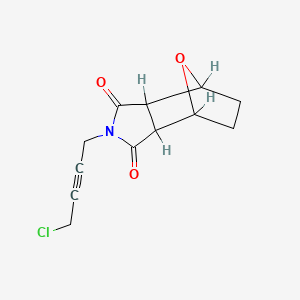![molecular formula C22H37BrSi4 B14466472 {[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane) CAS No. 72190-76-2](/img/structure/B14466472.png)
{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane) is a complex organosilicon compound It features a bromo(diphenyl)silyl group attached to a methanetriyl backbone, which is further bonded to three trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane) typically involves the reaction of diphenylsilane with bromine to form bromo(diphenyl)silane. This intermediate is then reacted with a methanetriyl precursor and trimethylsilyl chloride under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired compound from by-products.
Chemical Reactions Analysis
Types of Reactions
{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or alkoxides.
Reduction Reactions: The compound can be reduced using hydride donors like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide can oxidize the silicon centers.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium alkoxides or amines in polar solvents.
Reduction: Hydride donors in aprotic solvents.
Oxidation: Oxidizing agents in aqueous or organic solvents.
Major Products
Substitution: Formation of new silyl derivatives.
Reduction: Formation of silanes with reduced silicon centers.
Oxidation: Formation of silanols or siloxanes.
Scientific Research Applications
{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism by which {[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane) exerts its effects involves the interaction of its silicon centers with various molecular targets. The trimethylsilyl groups provide steric protection, while the bromo(diphenyl)silyl group can participate in electrophilic or nucleophilic reactions. The pathways involved often include the formation of silicon-carbon or silicon-oxygen bonds, which contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Diphenylsilane: Commonly used in hydrosilylation reactions.
Trimethylsilyl chloride: Widely used as a silylating agent.
Uniqueness
{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane) is unique due to its combination of a bromo(diphenyl)silyl group with three trimethylsilyl groups. This structure imparts distinct reactivity and stability, making it valuable for specific synthetic applications that other similar compounds may not be suitable for.
Properties
CAS No. |
72190-76-2 |
|---|---|
Molecular Formula |
C22H37BrSi4 |
Molecular Weight |
493.8 g/mol |
IUPAC Name |
bromo-diphenyl-[tris(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C22H37BrSi4/c1-24(2,3)22(25(4,5)6,26(7,8)9)27(23,20-16-12-10-13-17-20)21-18-14-11-15-19-21/h10-19H,1-9H3 |
InChI Key |
JGGUWCOPTRKVPS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![barium(2+);4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14466389.png)
![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-6-[methyl[[2-(sulfooxy)ethyl]sulfonyl]amino]-](/img/structure/B14466394.png)
![1-Docosanone, 1-[2,3,4(or 3,4,5)-trihydroxyphenyl]-](/img/structure/B14466395.png)


